molecular formula C8H17B B3044220 1-Bromooctane-1,1-D2 CAS No. 86423-34-9

1-Bromooctane-1,1-D2

Cat. No. B3044220
CAS RN: 86423-34-9
M. Wt: 195.14 g/mol
InChI Key: VMKOFRJSULQZRM-MGVXTIMCSA-N
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Description

1-Bromooctane-1,1-D2 is the deuterium labeled 1-Bromooctane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of 1-Bromooctane involves the molar ratio of n-octanol to hydrobromic acid and concentrated sulfuric acid . The reaction is maintained at 60 °C and the collected solution is diluted with water . After purification, a 1-bromo-n-octane yield of 98% is obtained .


Molecular Structure Analysis

The molecular formula of 1-Bromooctane-1,1-D2 is C8H17Br. The structure of 1-Bromooctane-1,1-D2 can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromooctane-1,1-D2 is widely used in scientific research and industry. It is commonly used in organic synthesis and as a reagent in various chemical reactions .


Physical And Chemical Properties Analysis

1-Bromooctane-1,1-D2 has a boiling point of 201 - 202 °C (1013 mbar), a density of 1.11 g/cm3 (20 °C), a flash point of 80 °C, and a melting point of -55 °C . It has a vapor pressure of 0.45 hPa (25 °C) and a solubility of 0.002 g/l .

Scientific Research Applications

Thermodynamic Properties

Research on the thermodynamic properties of similar compounds to 1-Bromooctane-1,1-D2, such as 1-bromoperfluorooctane, provides valuable insights. A study by Varushchenko et al. (1997) detailed the heat capacities of crystalline and liquid 1-bromoperfluorooctane. This study is significant for understanding the phase transitions and thermodynamic functions of related bromoalkanes (Varushchenko, Druzhinina, & Sorkin, 1997).

Vibrational Analysis

Vibrational spectroscopy offers crucial data on molecular structure. Singh et al. (2010) conducted Fourier transform infrared and Raman spectroscopy on 1-bromooctane, providing detailed vibrational analysis and insights into the molecule's conformations (Singh, Jaggi, Sathe, & Singh, 2010).

Catalytic Reduction

1-Bromooctane's reactivity in catalytic processes has been studied. For example, Guyon et al. (2002) examined the catalytic reduction of 1-bromooctane by nickel(I) salen, identifying various products and elucidating the mechanism involving octyl radicals (Guyon, Klein, Goken, & Peters, 2002).

Cross-Coupling Reactions

Ohmiya et al. (2006) explored cobalt-catalyzed cross-coupling reactions of alkyl halides like 1-bromooctane with aryl Grignard reagents. This research provides insights into the reaction mechanisms and potential applications in organic synthesis (Ohmiya, Wakabayashi, Yorimitsu, & Oshima, 2006).

Supramolecular Adsorption

Wu et al. (2022) demonstrated the use of a solid supramolecular adsorption material for separating haloalkane isomers, including 1-bromooctane. This study highlights the potential for selective adsorption in industrial applications (Wu, Wu, Li, Dai, & Yang, 2022).

Safety and Hazards

1-Bromooctane-1,1-D2 is combustible and very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1-bromo-1,1-dideuteriooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-MGVXTIMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315409
Record name 1-Bromooctane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromooctane-1,1-D2

CAS RN

86423-34-9
Record name 1-Bromooctane-1,1-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86423-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromooctane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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